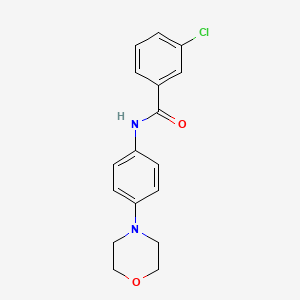
3-chloro-N-(4-morpholinophenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide requires condensation reactions, starting from specific chloro and isocyanato compounds, followed by cyclization with hydrazine hydrate (X. Ji et al., 2018). This process may offer insights into the synthesis pathways applicable to 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide, highlighting the importance of selecting appropriate starting materials and conditions for successful synthesis.
Molecular Structure Analysis
The crystal structure of compounds similar to this compound has been determined, revealing significant information about their molecular geometry and interactions. For instance, compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide show distinct molecular structures that are crucial for their biological activity (Jiu-Fu Lu et al., 2017). Such studies can provide valuable insights into the molecular arrangement and potential intermolecular interactions of this compound.
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be inferred from studies on related compounds. For example, the reactivity of similar benzamide compounds with various reagents and under different conditions can shed light on potential reactions (S. Kato et al., 1992). Understanding these reactions is essential for exploring the compound's utility in further chemical transformations and applications.
Physical Properties Analysis
The physical properties of chemical compounds like this compound, such as melting points, solubility, and crystalline structure, are fundamental for their practical application and handling. Studies on related compounds, detailing their crystalline structure and other physical characteristics, provide a basis for understanding the physical behavior of this compound (N. Rao et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of this compound. Insights into these properties can be derived from research on similar compounds, illustrating their potential in various scientific domains (A. Abbasi et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Synthesized compounds related to 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide have shown distinct inhibitory capacity against cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018).
- Other structurally similar compounds, like sulfonamide derivatives incorporating morpholinophenyl, have demonstrated cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Antibacterial and Antitubercular Activities
- Analog compounds, such as 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide, showed significant in vitro antibacterial activity against various bacterial strains and antitubercular activity against Mycobacterium tuberculosis (Rao & Subramaniam, 2015).
Crystal Structure and Synthesis
- The crystal structure and synthesis process of related compounds, such as N-(4-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide, have been studied to understand their potential applications in various fields (Pang et al., 2006).
Synthesis of Medicinally Relevant Compounds
- Related benzamide compounds, such as 4-chloro-N-(3-morpholinopropyl)benzamide (befol), have been synthesized and studied for their potential as antidepressants (Donskaya et al., 2004).
Photoinitiators for Ultraviolet-Curable Coatings
- Copolymers containing morpholinophenyl have been investigated for their role as photoinitiators in ultraviolet-curable coatings, which have applications in various industrial processes (Angiolini et al., 1997).
Eigenschaften
IUPAC Name |
3-chloro-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESXFDPHPXNFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)


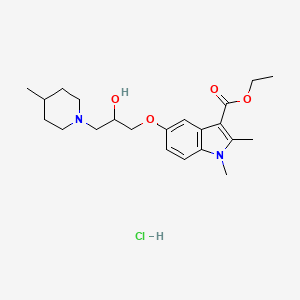
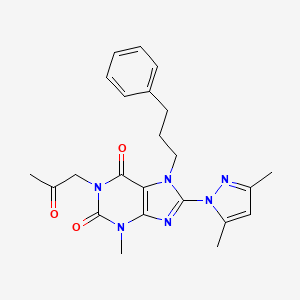

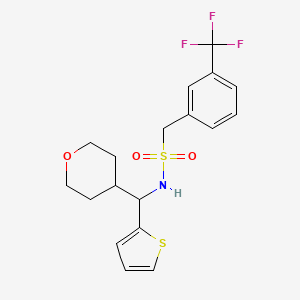
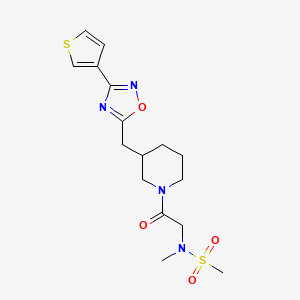
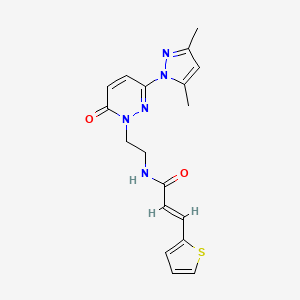
![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)


